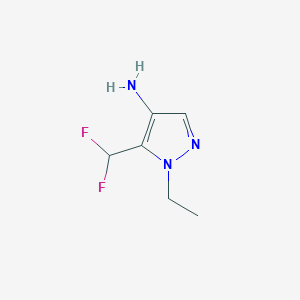
5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to yield the desired product . Another method involves the use of trifluoroacetic acid, which predominantly forms 7-difluoromethylpyrazolo derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The choice of solvents and reaction conditions can be optimized to maximize yield and purity. The use of metal-catalyzed cross-coupling reactions has also been explored to introduce difluoromethyl groups into pyrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have enhanced biological and chemical properties .
Scientific Research Applications
5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but with different biological activities.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal properties.
1-(difluoromethyl)-5-methyl-1H-pyrazole: Used in various chemical syntheses.
Uniqueness
5-(difluoromethyl)-1-ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9F2N3 |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-2-11-5(6(7)8)4(9)3-10-11/h3,6H,2,9H2,1H3 |
InChI Key |
SMNYTINXPDNGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















